molecular formula C22H27ClN4O6 B12842187 2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione

2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione

Cat. No.: B12842187
M. Wt: 478.9 g/mol
InChI Key: DOCFWCVWXXFXLU-UHFFFAOYSA-N
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Description

2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione (hereafter referred to as "the chloroanthracenedione") is a synthetic anthracenedione derivative structurally related to mitoxantrone (NSC 301739D), a clinically used antineoplastic agent . The compound features a chloro substituent at the 2-position, differentiating it from mitoxantrone, which lacks this halogen. Its core structure includes two hydroxyethylaminoethyl side chains at positions 5 and 8, which are critical for DNA intercalation and topoisomerase II inhibition . Preclinical studies highlight its potent antitumor activity against murine leukemias (P388, L1210) and solid tumors (B16 melanoma, Colon Tumor 26), with increased life spans (ILS) exceeding 200% in optimized dosing regimens .

Properties

Molecular Formula

C22H27ClN4O6

Molecular Weight

478.9 g/mol

IUPAC Name

2-chloro-1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione

InChI

InChI=1S/C22H27ClN4O6/c23-12-11-15(30)18-19(20(12)31)22(33)17-14(27-6-4-25-8-10-29)2-1-13(16(17)21(18)32)26-5-3-24-7-9-28/h1-2,11,24-31H,3-10H2

InChI Key

DOCFWCVWXXFXLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C2=O)C(=C(C=C3O)Cl)O)NCCNCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione involves multiple steps. The starting material is typically an anthracene derivative, which undergoes chlorination, hydroxylation, and amination reactions to introduce the desired functional groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinone derivatives, while substitution reactions can introduce various functional groups onto the anthracenedione core .

Scientific Research Applications

2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interactions with DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. The molecular pathways involved include the generation of reactive oxygen species and the activation of cell death signaling cascades .

Comparison with Similar Compounds

Mitoxantrone (NSC 301739D)

Mitoxantrone (1,4-dihydroxy-5,8-bis[(2-[(2-hydroxyethyl)amino]ethyl)amino]-9,10-anthracenedione dihydrochloride) shares the same hydroxyethylaminoethyl side chains as the chloroanthracenedione but lacks the 2-chloro substituent . Key differences include:

  • Antitumor Efficacy: Mitoxantrone demonstrates curative activity in P388 leukemia (205% ILS, 55% 60-day survivors) and B16 melanoma (>300% ILS, 80% 90-day survivors) . The chloroanthracenedione shows comparable efficacy but with enhanced activity against Adriamycin-resistant P388/Adria sublines, suggesting the chloro group may mitigate drug resistance .
  • Mechanistic Nuances : Both compounds inhibit DNA/RNA synthesis and induce chromosomal aberrations, but the chloroanthracenedione exhibits dual clastogenic activity (direct DNA damage and indirect chromosome "stickiness" during condensation) .

Adriamycin (Doxorubicin)

Adriamycin, an anthracycline, differs in its tetracyclic aglycone structure with a sugar moiety. Comparative studies in Chinese hamster cells reveal:

  • Potency : The chloroanthracenedione is 5–10× more potent than Adriamycin in cell-killing assays, requiring lower concentrations (1-hr exposure) for equivalent cytotoxicity .
  • Cell Cycle Specificity : Adriamycin targets S-phase and mitotic cells, whereas the chloroanthracenedione is most effective in G1/G2 phases .

AQ4 (1,4-Bis[[2-(dimethylamino)ethyl]amino]-5,8-dihydroxyanthracene-9,10-dione)

AQ4 substitutes hydroxyethylamino groups with dimethylaminoethyl chains, altering pharmacokinetics and DNA-binding affinity:

  • Toxicity : AQ4’s acute toxicity (convulsions at therapeutic doses) contrasts with the chloroanthracenedione’s manageable myelosuppression in Phase I trials .

Pharmacokinetic and Metabolic Comparisons

Metabolism

  • Chloroanthracenedione: Limited metabolic data exist, but mitoxantrone undergoes hepatic conversion to monocarboxylic acids and glucuronide conjugates, excreted renally . The chloro substituent may slow metabolism, prolonging half-life.

Toxicity Profiles

Compound Cardiotoxicity Myelosuppression Acute Toxicity
Chloroanthracenedione Low Dose-limiting Phlebitis (10% cases)
Mitoxantrone Low Moderate Urine discoloration
Adriamycin High Moderate Mucositis, alopecia

Resistance Profiles

The chloroanthracenedione retains activity against Adriamycin-resistant P388/Adria leukemia, unlike mitoxantrone, which shows only moderate efficacy . This resistance bypass may stem from altered DNA-binding kinetics or reduced reliance on free radical generation (a mechanism linked to Adriamycin cardiotoxicity) .

Biological Activity

2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione (CAS Number: 1796928-50-1) is an anthraquinone derivative with potential biological activity. This compound is structurally related to other anthraquinones known for their pharmacological properties, including anticancer and antimicrobial activities. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C22H27ClN4O6C_{22}H_{27}ClN_{4}O_{6}, with a molecular weight of 478.9 g/mol. The structure features an anthracene backbone with multiple functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC22H27ClN4O6C_{22}H_{27}ClN_{4}O_{6}
Molecular Weight478.9 g/mol
CAS Number1796928-50-1

The biological activity of 2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione may be attributed to its ability to interact with various cellular targets:

  • DNA Interaction : Like many anthraquinones, this compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in cells, leading to apoptosis.

Anticancer Activity

Research indicates that anthraquinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit the growth of breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) cell lines.

Case Study:
In a comparative study of anthraquinone derivatives, it was found that compounds with similar structures to 2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione exhibited IC50 values ranging from 10 µM to 50 µM against MCF-7 cells, indicating a promising anticancer profile .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural features allow it to disrupt bacterial cell membranes or inhibit vital metabolic pathways.

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)
AnticancerMCF-7 (breast cancer)~10 - 50
A549 (lung cancer)TBD
HL-60 (leukemia)TBD
AntimicrobialE. coliTBD
S. aureusTBD

Safety and Toxicology

Toxicological evaluations are crucial for understanding the safety profile of new compounds. While specific data on the safety of 2-Chloro-1,4-dihydroxy-5,8-bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione is limited, related anthraquinones have been associated with cytotoxicity at higher concentrations.

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